Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester
Description
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester (IUPAC name) is a benzoic acid derivative featuring a phenethoxy group at the 4-position of the aromatic ring and a 3-(dimethylamino)propyl ester group. The dimethylamino group enhances solubility in polar solvents, while the phenethoxy substituent contributes to lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
78330-03-7 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 4-(2-phenylethoxy)benzoate |
InChI |
InChI=1S/C20H25NO3/c1-21(2)14-6-15-24-20(22)18-9-11-19(12-10-18)23-16-13-17-7-4-3-5-8-17/h3-5,7-12H,6,13-16H2,1-2H3 |
InChI Key |
QJJHOYPVLFABDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
A common approach to preparing substituted benzoic acid derivatives involves starting from hydroxybenzoic acids or their esters. For example, methyl 2-hydroxy-5-(4'-fluorophenyl)-benzoate has been used as a precursor in related syntheses. The hydroxy group can be alkylated to introduce ether substituents such as phenethoxy groups by reaction with appropriate alkyl halides or via nucleophilic substitution using potassium carbonate in acetone as a base and solvent system.
Ether Formation
The 4-phenethoxy substituent can be introduced by reacting a 4-hydroxybenzoic acid derivative with phenethyl bromide or phenethyl chloride under basic conditions. Potassium carbonate in acetone is a preferred base-solvent system, facilitating the nucleophilic substitution to form the ether linkage. This step is generally carried out at reflux temperature for several hours to ensure complete conversion.
Esterification to Introduce 3-(Dimethylamino)propyl Ester
The ester group involving a 3-(dimethylamino)propyl moiety is typically introduced by esterification of the carboxylic acid with 3-(dimethylamino)propanol or its activated derivatives. Two main methods are:
Fischer Esterification: Direct acid-catalyzed condensation of the benzoic acid derivative with 3-(dimethylamino)propanol under reflux in an alcohol solvent with an acid catalyst such as sulfuric acid.
Coupling Reagents: Using carbodiimide-based coupling agents (e.g., EDCI) with additives like HOAt in solvents such as DMF or dichloromethane to activate the carboxylic acid, followed by reaction with 3-(dimethylamino)propanol to form the ester under mild conditions.
The use of coupling reagents is often preferred for sensitive substrates to avoid harsh acidic conditions and improve yields.
Detailed Preparation Protocols and Reaction Conditions
Alkylation of Hydroxybenzoate to Form Phenethoxy Derivative
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Starting Material | Methyl 2-hydroxy-5-(4'-fluorophenyl)-benzoate or similar hydroxybenzoate | Commercially available or synthesized via Kolbe-Schmidt carbonation |
| Base | Potassium carbonate (20 g per 0.1 mole substrate) | Facilitates deprotonation of phenol |
| Alkylating Agent | Phenethyl bromide or chloride (0.1 mole) | Provides phenethoxy group |
| Solvent | Acetone (100 mL) | Polar aprotic solvent |
| Temperature | Reflux for 3 hours | Ensures complete alkylation |
| Workup | Removal of solvent by distillation, acidification with dilute HCl, extraction with methylene chloride | Purification by chromatography if necessary |
This method is adapted from procedures described for similar benzoate derivatives.
Esterification with 3-(Dimethylamino)propanol
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Starting Material | 4-phenethoxybenzoic acid (from saponification of methyl ester) | Acid form required for esterification |
| Coupling Agent | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt | Activates carboxylic acid for ester formation |
| Alcohol | 3-(Dimethylamino)propanol | Nucleophile for ester formation |
| Base | 2,6-Lutidine or triethylamine | Neutralizes acid formed during coupling |
| Solvent | DMF or dichloromethane | Polar aprotic solvent |
| Temperature | Room temperature, 12–18 hours | Mild conditions preserve functional groups |
| Workup | Aqueous wash, extraction, drying, concentration, and purification by chromatography or recrystallization | High yields and purity achievable |
This approach is consistent with modern peptide coupling and esterification techniques employed in complex molecule synthesis.
Alternative Method: Fischer Esterification
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Starting Material | 4-phenethoxybenzoic acid | Acid form |
| Alcohol | 3-(Dimethylamino)propanol (excess) | Solvent and reactant |
| Catalyst | Concentrated sulfuric acid or p-toluenesulfonic acid | Acid catalyst |
| Temperature | Reflux, 18 hours | Drives equilibrium towards ester formation |
| Workup | Neutralization with sodium bicarbonate, extraction, drying, and purification | Less preferred due to harsh conditions |
This classical method is less favored for sensitive amine-containing alcohols due to possible side reactions.
Analytical Data and Purification
Purification is typically achieved by recrystallization from benzene-hexane mixtures or by silica gel chromatography using petroleum ether-ether mixtures as eluents. The final product is characterized by:
- Melting point determination
- NMR spectroscopy (1H, 13C) to confirm substitution pattern and ester formation
- Mass spectrometry for molecular weight confirmation
- IR spectroscopy to verify ester carbonyl and ether linkages
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Ether formation | Nucleophilic substitution | Hydroxybenzoate, phenethyl halide, K2CO3 | Acetone, reflux 3 h | High yield, mild | Requires alkyl halide |
| Esterification | Carbodiimide coupling | Acid, 3-(dimethylamino)propanol, EDCI, HOAt | RT, 12–18 h | Mild, high purity | Cost of reagents |
| Esterification | Fischer esterification | Acid, 3-(dimethylamino)propanol, H2SO4 | Reflux, 18 h | Simple reagents | Harsh conditions, side reactions |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenethoxy or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to benzoic acid derivatives possess anti-inflammatory properties. For example, substituted benzoic acids and their esters have been shown to effectively reduce inflammation in conditions such as rheumatoid arthritis and osteoarthritis. A patent describes a method of treating inflammation using these compounds, highlighting their ability to alleviate pain with fewer side effects compared to traditional steroidal anti-inflammatory agents .
Respiratory Disease Treatment
In the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), benzoic acid derivatives are being investigated for their therapeutic potential. The combination of these compounds with other active substances has been proposed to enhance treatment efficacy by targeting multiple pathways involved in respiratory inflammation .
Toll-like Receptor Modulation
Recent studies have identified new classes of compounds that act as agonists for Toll-like receptors (TLRs), which play a crucial role in immune response regulation. Benzoic acid derivatives are being explored in this context due to their structural similarities with known TLR agonists, potentially leading to novel immunomodulatory therapies .
Polymer Chemistry
Benzoic acid esters are utilized in polymer chemistry as plasticizers and stabilizers. Their incorporation into polymer matrices can enhance flexibility and thermal stability, making them valuable in the production of various plastic products .
Coatings and Adhesives
The chemical structure of benzoic acid derivatives allows them to be used in formulating coatings and adhesives with improved performance characteristics. These compounds can provide enhanced adhesion properties and resistance to environmental degradation .
Study on Anti-inflammatory Efficacy
A study conducted on the efficacy of benzoic acid derivatives demonstrated significant reductions in edema in animal models when treated with these compounds. The results indicated that these compounds could serve as effective alternatives to conventional anti-inflammatory medications, offering better potency at similar dosage levels .
Development of Respiratory Treatments
In a clinical trial focusing on asthma management, a formulation containing benzoic acid derivatives showed promising results in reducing airway inflammation and improving lung function among participants. This suggests a potential role for these compounds in future respiratory therapies .
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmaceutical | Anti-inflammatory agents | Effective in reducing inflammation |
| Respiratory disease treatments | Promising results in asthma studies | |
| Material Science | Plasticizers and stabilizers | Enhanced flexibility and stability |
| Coatings and adhesives | Improved adhesion properties |
Mechanism of Action
The mechanism of action of benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-Phenethoxy vs. 4-Methoxy or 4-Alkoxy Groups: Benzoic acid, 4-methoxy-, 3-(2-methyl-1-piperidinyl)propyl ester (CAS 63916-95-0): Replacing the phenethoxy group with methoxy reduces steric bulk and lipophilicity. This analog may exhibit altered membrane permeability compared to the target compound .
Ester Chain Modifications
- 3-(Dimethylamino)Propyl Ester vs. The hydrochloride salt enhances stability and water solubility . Benzenepropanoic acid, α-cyclopropyl-α-hydroxy-, 3-(dimethylamino)propyl ester (CAS 102571-15-3): The cyclopropane ring introduces rigidity, which may influence conformational stability and biological activity .
Amino Group Variations
- Tertiary Amines vs. Quaternary Ammonium Salts: 1H-Indole-3-carboxylic acid, ...
Physicochemical and Functional Comparisons
*Estimated based on structural analogs.
Biological Activity
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester (CAS Number: 48970) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H25NO3
Molecular Weight: 341.42 g/mol
IUPAC Name: this compound
The compound features a benzoic acid core with a phenethoxy group and a dimethylaminopropyl substituent, which may contribute to its biological activity.
Biological Activities
-
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties . -
Anticancer Potential
The compound's structure allows it to interact with cellular mechanisms that are pivotal in cancer development. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways . -
Phosphodiesterase Inhibition
A novel class of benzoic acid esters has been reported as potent inhibitors of phosphodiesterase-4 (PDE4), which is relevant in treating respiratory diseases such as asthma and COPD. The structural modifications in benzoic acid derivatives enhance their inhibitory potency, indicating that similar modifications could be explored for this compound .
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially altering their function and leading to therapeutic effects.
- Cell Signaling Modulation : It might influence cellular signaling pathways related to inflammation and cell survival, contributing to its antimicrobial and anticancer effects .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| PDE4 Inhibition | Potential treatment for respiratory diseases |
Notable Research Findings
- In Vitro Studies : In cellular assays, compounds similar to benzoic acid derivatives have shown significant antimicrobial and anticancer activity at concentrations ranging from 5 μM to higher doses .
- In Silico Studies : Computational modeling has indicated favorable binding interactions with key enzymes involved in cancer progression, supporting the potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing benzoic acid esters with dimethylaminoalkyl side chains, such as 3-(dimethylamino)propyl esters?
- Methodology : Esterification via carbodiimide-mediated coupling (e.g., 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride, EDC) is widely used. This method ensures high yields (70–100%) under mild conditions, as demonstrated in poly(lactide) oligomer synthesis . Alternative routes include direct acid-catalyzed esterification, though purity may require chromatographic purification due to side reactions .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Confirm ester linkage and dimethylamino group placement via H and C NMR (e.g., δ ~2.2 ppm for dimethylamino protons) .
- HPLC-MS : Assess purity and molecular weight (e.g., exact mass ~312.1492 g/mol for related analogs) .
- FT-IR : Identify ester carbonyl (~1720 cm) and tertiary amine bands (~2800 cm) .
Advanced Research Questions
Q. How does the dimethylamino-propyl ester moiety influence solubility and stability under varying pH conditions?
- Methodology :
- Solubility Studies : Compare partition coefficients (LogP) in polar vs. nonpolar solvents (e.g., dimethylamino groups enhance aqueous solubility at acidic pH due to protonation) .
- pH Stability Assays : Conduct accelerated degradation studies (e.g., 40°C, pH 1–12) with HPLC monitoring. Tertiary amines may hydrolyze under strongly acidic/basic conditions, requiring formulation adjustments .
Q. What strategies mitigate side reactions during the synthesis of this ester, particularly when using carbodiimide coupling agents?
- Methodology :
- Additive Optimization : Use hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency .
- Temperature Control : Maintain reactions at 0–4°C to minimize undesired acylation of the dimethylamino group .
Q. How can researchers resolve contradictions in reported bioactivity data for related benzoic acid esters?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., phenethoxy vs. methoxy groups) using standardized assays (e.g., uric acid inhibition in ) .
- Batch Reprodubility Checks : Verify purity (>99% via HPLC) and confirm absence of residual solvents (e.g., DMF) that may interfere with biological assays .
Data Interpretation and Optimization
Q. What experimental design considerations are critical for studying metabolic stability of this compound?
- Methodology :
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to track metabolite formation via LC-MS/MS. Tertiary amines may undergo N-demethylation .
- Isotopic Labeling : Incorporate C or N labels in the dimethylamino group to trace metabolic pathways .
Q. How can computational modeling predict interactions between this ester and biological targets?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
